molecular formula C13H15FN4O3 B2918235 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide CAS No. 2093505-58-7

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide

货号 B2918235
CAS 编号: 2093505-58-7
分子量: 294.286
InChI 键: HWJOCDIOFYKQEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide, also known as MK-1775, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has been found to selectively target checkpoint kinase 1 (CHK1), which plays a crucial role in DNA damage repair and cell cycle regulation.

作用机制

CHK1 is a kinase that is activated in response to DNA damage. It plays a crucial role in the DNA damage response pathway by halting the cell cycle and allowing time for DNA repair. CHK1 inhibition by N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide leads to the accumulation of DNA damage, which ultimately results in cell death. Moreover, N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been found to enhance the efficacy of DNA-damaging agents by preventing DNA repair in cancer cells.
Biochemical and Physiological Effects:
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, the compound has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy drugs. In preclinical studies, N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has demonstrated antitumor activity in a variety of cancer types, including lung, breast, and colon cancer.

实验室实验的优点和局限性

One of the major advantages of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide is its selective targeting of cancer cells, while sparing normal cells. Moreover, the compound has been found to enhance the efficacy of DNA-damaging agents, making it a promising candidate for cancer therapy. However, one of the limitations of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide is its low solubility, which can make it difficult to administer in vivo. Moreover, the compound has not yet been tested in clinical trials, and its long-term safety and efficacy are yet to be determined.

未来方向

There are several future directions for the research and development of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide. One of the areas of focus is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability. Moreover, the compound's efficacy in combination with other cancer therapies, such as immunotherapy, is yet to be explored. Additionally, the identification of biomarkers that can predict the response to N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide treatment is an area of active research. Finally, the development of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide analogs with improved potency and selectivity is also an area of interest.
Conclusion:
In conclusion, N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide is a promising small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has been found to selectively target CHK1, leading to the accumulation of DNA damage and ultimately resulting in cell death. Moreover, N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer therapy. However, the compound's long-term safety and efficacy are yet to be determined, and further research is needed to optimize its pharmacokinetic properties and identify biomarkers that can predict the response to treatment.

合成方法

The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide involves the reaction of 4-fluoro-phenylacetic acid with thionyl chloride, followed by the reaction with 2-amino-3-chloro-1,4-dioxane to produce the intermediate compound. The final step involves the reaction of the intermediate compound with N-methyl-N-(methylcarbamoyl) chloride to yield N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide. The overall yield of the synthesis process is around 10%.

科学研究应用

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been extensively studied for its potential use in cancer therapy. The compound has been found to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy drugs. This is due to the fact that CHK1 inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. Moreover, N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide has been shown to selectively target cancer cells, while sparing normal cells, making it a promising candidate for cancer therapy.

属性

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(methylcarbamoylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3/c1-15-13(21)16-6-11(19)17-10-7-18(12(10)20)9-4-2-8(14)3-5-9/h2-5,10H,6-7H2,1H3,(H,17,19)(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJOCDIOFYKQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC(=O)NC1CN(C1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。